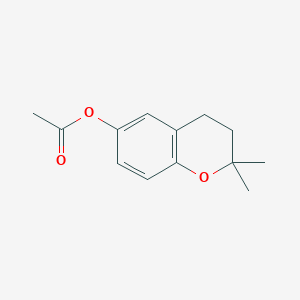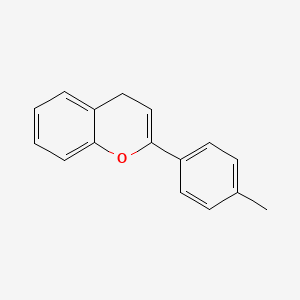
2,2-Dimethylchroman-6-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El acetato de 2,2-dimetilcromano-6-ilo es un compuesto orgánico que pertenece a la familia de los cromanos. Los cromanos son conocidos por sus diversas actividades biológicas y, a menudo, se utilizan como intermediarios en la síntesis de varios productos farmacéuticos y moléculas bioactivas. La estructura del acetato de 2,2-dimetilcromano-6-ilo consta de un sistema de anillo de cromano con dos grupos metilo en la posición 2 y un grupo acetato en la posición 6.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del acetato de 2,2-dimetilcromano-6-ilo normalmente implica la reacción del 2,2-dimetilcromano-6-ol con anhídrido acético en presencia de un catalizador como la piridina. La reacción se lleva a cabo en condiciones de reflujo para garantizar la acetilación completa del grupo hidroxilo en la posición 6.
Métodos de producción industrial: En un entorno industrial, la síntesis se puede escalar utilizando reactores más grandes y optimizando las condiciones de reacción para mejorar el rendimiento y la pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia del proceso.
Análisis De Reacciones Químicas
Tipos de reacciones: El acetato de 2,2-dimetilcromano-6-ilo puede experimentar diversas reacciones químicas, que incluyen:
Oxidación: El grupo acetato se puede oxidar para formar un derivado de ácido carboxílico.
Reducción: El anillo de cromano se puede reducir para formar un derivado de dihidrocromano.
Sustitución: El grupo acetato se puede sustituir por otros grupos funcionales como haluros o aminas.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Se pueden utilizar reactivos como cloruro de tionilo o tribromuro de fósforo para la halogenación.
Principales productos formados:
Oxidación: Ácido 2,2-dimetilcromano-6-carboxílico.
Reducción: Acetato de 2,2-dimetil-3,4-dihidrocromano-6-ilo.
Sustitución: Haluros o aminas de 2,2-dimetilcromano-6-ilo.
Aplicaciones Científicas De Investigación
El acetato de 2,2-dimetilcromano-6-ilo tiene varias aplicaciones en la investigación científica:
Química: Utilizado como intermedio en la síntesis de moléculas orgánicas complejas y productos farmacéuticos.
Biología: Estudiado por sus potenciales actividades biológicas, incluidas las propiedades antioxidantes y antiinflamatorias.
Medicina: Investigado por sus potenciales efectos terapéuticos en el tratamiento de diversas enfermedades.
Industria: Utilizado en la producción de fragancias y agentes aromatizantes debido a su agradable aroma.
Mecanismo De Acción
El mecanismo de acción del acetato de 2,2-dimetilcromano-6-ilo implica su interacción con objetivos moleculares y vías específicas. El grupo acetato puede sufrir hidrólisis para liberar ácido acético, que luego puede participar en diversas reacciones bioquímicas. El sistema de anillo de cromano puede interactuar con receptores y enzimas celulares, modulando su actividad y provocando diversos efectos biológicos.
Compuestos similares:
Acetato de 2,2-dimetilcromano-8-ilo: Estructura similar pero con el grupo acetato en la posición 8.
Metacrilato de 2,2-dimetilcromano-6-ilo: Estructura similar pero con un grupo metacrilato en lugar de un grupo acetato.
Propionato de 2,2-dimetilcromano-6-ilo: Estructura similar pero con un grupo propionato en lugar de un grupo acetato.
Singularidad: El acetato de 2,2-dimetilcromano-6-ilo es único debido a su patrón de sustitución específico, que confiere propiedades químicas y biológicas distintas. La posición del grupo acetato en la posición 6 influye en su reactividad e interacción con los objetivos biológicos, lo que lo convierte en un compuesto valioso para diversas aplicaciones.
Comparación Con Compuestos Similares
2,2-Dimethylchroman-8-yl acetate: Similar structure but with the acetate group at the 8-position.
2,2-Dimethylchroman-6-yl methacrylate: Similar structure but with a methacrylate group instead of an acetate group.
2,2-Dimethylchroman-6-yl propionate: Similar structure but with a propionate group instead of an acetate group.
Uniqueness: 2,2-Dimethylchroman-6-yl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the acetate group at the 6-position influences its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C13H16O3 |
|---|---|
Peso molecular |
220.26 g/mol |
Nombre IUPAC |
(2,2-dimethyl-3,4-dihydrochromen-6-yl) acetate |
InChI |
InChI=1S/C13H16O3/c1-9(14)15-11-4-5-12-10(8-11)6-7-13(2,3)16-12/h4-5,8H,6-7H2,1-3H3 |
Clave InChI |
NOTCXAFPPLRXEE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC2=C(C=C1)OC(CC2)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl (2R)-2-[2-(methylamino)-2-oxoethyl]azetidine-1-carboxylate](/img/structure/B11881290.png)






![2-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one](/img/structure/B11881332.png)




